Isolongifolanone

Vue d'ensemble

Description

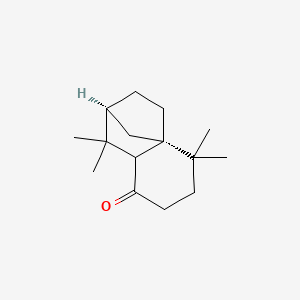

Isolongifolanone is a sesquiterpene ketone with the molecular formula C15H24O. It is known for its fresh woody note, dry and diffusive with a rich amber quality. This compound is widely used in the fragrance industry due to its unique scent profile .

Mécanisme D'action

Target of Action

Isolongifolanone, also known as (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, primarily targets Cyclin-dependent kinase-2 (CDK-2), an important regulatory factor in the G1/S phase transition . CDK-2 targeting has been shown to suppress the viability of multiple cancers .

Mode of Action

This compound interacts with its primary target, CDK-2, leading to significant changes in the biological behavior of cancer cells . The compound’s interaction with CDK-2 results in G0/G1 arrest and lower CDK-2 expression in treated cells compared to controls .

Biochemical Pathways

This compound affects the cell cycle and apoptosis pathways . Its interaction with CDK-2 leads to G0/G1 arrest, disrupting the normal cell cycle . Additionally, it promotes apoptosis, a form of programmed cell death, via the mitochondrial pathway .

Pharmacokinetics

This compound exhibits good intestinal absorption and blood-brain barrier penetrability, which are crucial for its bioavailability . It also shows high stability and affinity with CDK-2, with no developmental toxicity .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of the viability, proliferation, and migration of cancer cells in a dose- and time-dependent manner . It also induces apoptosis in these cells, as evidenced by increased apoptotic ratios with increasing concentrations of the compound .

Analyse Biochimique

Biochemical Properties

Isolongifolanone interacts with several biomolecules, notably Cyclin-dependent kinase-2 (CDK-2), a key regulatory factor in the G1/S phase transition . It has been shown to suppress the viability of multiple cancers by targeting CDK-2 .

Cellular Effects

This compound has been found to significantly inhibit the viability, proliferation, and migration of human glioma cells in a dose- and time-dependent manner . It induces G0/G1 arrest and lowers CDK-2 expression in cells treated with it . The apoptotic ratio of glioma cells increases significantly with increasing concentrations of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It targets CDK-2, leading to G0/G1 arrest and lower CDK-2 expression in cells . It also enhances the accumulation of intracellular reactive oxygen species (ROS), inducing apoptosis in cells .

Metabolic Pathways

It is known to interact with CDK-2, which plays a crucial role in cell cycle regulation .

Subcellular Localization

Given its interactions with CDK-2, it is likely to be found in the nucleus where CDK-2 is located .

Méthodes De Préparation

Isolongifolanone can be synthesized through several methods:

Isomerization and Oxidation: One common method involves the isomerization of longifolene, a sesquiterpene found in heavy turpentine oil, under acidic conditions to produce isolongifolene.

Oxidation with Sodium Dichromate: Another method involves the oxidation of isolongifolene with sodium dichromate in acetic acid, producing a mixture of saturated and unsaturated ketones.

Analyse Des Réactions Chimiques

Isolongifolanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide and sodium dichromate.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: It can undergo substitution reactions to form derivatives such as pyrazoline and pyrimidine.

Common reagents and conditions used in these reactions include hydrogen peroxide, formic acid, and sodium dichromate. Major products formed from these reactions include various ketones and alcohols .

Applications De Recherche Scientifique

Isolongifolanone has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Isolongifolanone can be compared with other sesquiterpene ketones such as cedranone and thujopsanone. These compounds share similar structural features but differ in their specific applications and biological activities:

Cedranone: Known for its use in fragrance and as an intermediate in organic synthesis.

Thujopsanone: Used in traditional medicine and as a natural insect repellent.

Activité Biologique

Isolongifolanone, a natural compound derived from isolongifolene, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and insect repellent effects, supported by various studies and data.

This compound is primarily extracted from turpentine oil, a renewable resource. Its molecular structure allows it to interact with biological systems effectively, leading to various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. One notable derivative, P129 , was synthesized and evaluated for its effects on glioma cells. The findings revealed that P129 significantly inhibited cell viability and proliferation, inducing apoptosis through mitochondrial pathways.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| P129 | Glioma | Not specified | Induces apoptosis via mitochondrial pathway |

| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | Alters mitochondrial potential; ROS generation |

| 4i | HeLa (Cervical) | 0.52 ± 0.13 | Alters mitochondrial potential; ROS generation |

| 4i | HepG2 (Liver) | 3.09 ± 0.11 | Alters mitochondrial potential; ROS generation |

The derivative 4i demonstrated significant antitumor activity across multiple cancer cell lines, indicating the potential for this compound-based compounds in cancer treatment .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its antioxidant properties contribute to this effect by scavenging free radicals and modulating inflammatory pathways. Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases .

Insect Repellent Properties

This compound has been identified as an effective insect repellent against various pests, including ticks and mosquitoes. It exhibits strong repellent properties, making it a candidate for developing natural insect repellents .

Table 2: Insect Repellent Efficacy

| Insect Type | Repellent Concentration | Efficacy (%) |

|---|---|---|

| Bed Bugs | Not specified | High |

| Ticks | Not specified | High |

| Mosquitoes | Not specified | High |

The effectiveness of this compound as a natural repellent underscores its potential applications in pest control without the adverse effects associated with synthetic chemicals .

Genotoxicity Studies

Safety assessments have been conducted to evaluate the genotoxic potential of this compound. In Ames tests and micronucleus assays, this compound did not exhibit mutagenic or clastogenic effects, suggesting it is safe for use in various applications .

Case Studies and Research Findings

- Molecular Docking Studies : Molecular docking simulations have shown that this compound derivatives can effectively bind to cyclin-dependent kinase-2 (CDK-2), a target in cancer therapy. This binding is associated with reduced cell viability in glioma cells .

- Biodegradation Studies : Environmental assessments have indicated that this compound has low biodegradability rates, raising considerations for its environmental impact when used in large quantities .

- Pharmacokinetic Properties : Studies suggest that this compound derivatives exhibit good absorption and blood-brain barrier permeability, enhancing their potential as therapeutic agents for neurological conditions .

Propriétés

Numéro CAS |

29461-14-1 |

|---|---|

Formule moléculaire |

C15H24O |

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(3S,6S,9S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m0/s1 |

Clé InChI |

VCOCESNMLNDPLX-WBIUFABUSA-N |

SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |

SMILES isomérique |

CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |

SMILES canonique |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?

A1: this compound is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]

Q2: Where is this compound found naturally?

A2: this compound is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of this compound.

Q3: What are the reported biological activities of this compound and its derivatives?

A3: this compound and its derivatives have shown promise in various biological assays:

- Antitumor Activity: Several studies have demonstrated the antiproliferative activity of this compound derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]

- Anti-Inflammatory Activity: Certain this compound derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []

- Acaricidal Activity: Studies have demonstrated the potential of this compound and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]

- Antimicrobial Activity: While this compound itself may not be strongly antimicrobial, essential oils rich in this compound have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []

- Insect Repellent Activity: Research suggests that this compound possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []

Q4: How has this compound been modified to improve its biological activity?

A4: Researchers have synthesized various this compound derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound.

Q5: What are the potential applications of this compound in drug development?

A5: The diverse biological activities of this compound and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:

Q6: Have there been any studies on the environmental impact of this compound?

A6: While the research primarily focuses on the biological activity and synthetic modifications of this compound, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to characterize, quantify, and monitor this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.